2-(Dimethylamino)quinoline-4-carboxylic acid
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Overview
Description
2-(Dimethylamino)quinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of pharmaceutical activities, suggesting that they may interact with multiple targets .
Mode of Action
It has been suggested that quinoline derivatives can act as hydrogen bond donors and receptors, which may increase their binding affinity to enzymes and improve their physicochemical properties .
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of quinoline derivatives can be influenced by the introduction of amino substituents, which may impact their pharmacokinetic properties .
Result of Action
Quinoline derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The physicochemical properties of quinoline derivatives can be influenced by the introduction of amino substituents, which may impact their stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium(III) chloride catalysis and microwave irradiation . This method provides isolated yields of up to 57% within 3 minutes.
Another method includes the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . The Pfitzinger reaction, involving the reaction of isatin with α-methyl ketone in aqueous ethanol, is also a viable synthetic route .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like NaHSO4·SiO2 are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal and synthetic organic chemistry .
Scientific Research Applications
2-(Dimethylamino)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pamaquine: An antimalarial agent with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Tafenoquine: Used for the treatment of malaria.
Bulaquine: An antimalarial compound.
Quinine: A well-known antimalarial agent.
Mefloquine: Used for malaria treatment.
Amodiaquine: An antimalarial and anti-inflammatory agent.
Uniqueness
2-(Dimethylamino)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-(dimethylamino)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-7-9(12(15)16)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJFDFAIRAKMPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-79-1 |
Source
|
Record name | 2-(dimethylamino)quinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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